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Abstract

Discoidin domain receptor 1 (DDR1) has emerged as a compelling therapeutic target in
oncology due to its integral role in tumor progression, metastasis, and therapy resistance.
Traditional kinase inhibitors of DDR1 have shown promise, yet they do not address the non-
catalytic scaffolding functions of the receptor. LLC355 represents a significant advancement in
DDR1-targeted therapy. It is a first-in-class Autophagy-Tethering Compound (ATTEC) that
potently and selectively induces the degradation of DDR1. This technical guide provides a
comprehensive overview of LLC355, including its mechanism of action, quantitative
performance data, and detailed experimental protocols for its characterization.

Introduction to LLC355

LLC355 is a novel small molecule designed to hijack the cellular autophagy pathway to induce
the specific degradation of the DDR1 protein. As an ATTEC, LLC355 is a chimeric molecule
that simultaneously binds to both DDR1 and LC3, a key protein in autophagosome formation.
This dual binding tethers DDR1 to the autophagosome, leading to its engulfment and
subsequent degradation upon fusion with the lysosome. This degradation-based approach
offers a distinct advantage over kinase inhibition by eliminating the entire protein, thereby
ablating both its catalytic and non-catalytic functions.
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Quantitative Data Summary

The efficacy of LLC355 as a DDR1 degrader has been quantitatively assessed through various
in vitro assays. The key performance metrics are summarized in the table below.

Parameter Cell Line Value Reference

DC50 NCI-H23 150.8 nM [1112113]141[5]

Inferred from primary
Dmax NCI-H23 >90% at 1 uM

data
Time to Max Inferred from primary
_ NCI-H23 12 hours
Degradation data
Effect on Cell Significant inhibition at
o NCI-H23 [1]
Migration 1uM
) Significant inhibition at
Effect on Cell Invasion  NCI-H23 [1]
1uM
Effect on Colony Significant reduction
_ NCI-H23 [6]
Formation at1luMm

Mechanism of Action: DDR1 Degradation Pathway

LLC355 induces the degradation of DDR1 through the autophagy-lysosome pathway. The
proposed mechanism is initiated by the simultaneous binding of LLC355 to DDR1 and LC3 on
the phagophore membrane. This ternary complex formation facilitates the sequestration of
DDR1 into the elongating autophagosome. The mature autophagosome then fuses with a
lysosome, and the enclosed DDRL1 is degraded by lysosomal hydrolases.
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Caption: Mechanism of LLC355-induced DDR1 degradation via autophagy.

DDR1 Signaling Pathway in Cancer

DDR1 is a receptor tyrosine kinase that is activated by collagen. Upon activation, DDR1
dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell
survival, proliferation, migration, and invasion. Key pathways activated by DDR1 include the
MAPK/ERK and PI3K/Akt pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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